2-(1-Phenylethylsulfanyl)pyrimidine
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Overview
Description
2-(1-Phenylethylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylethylsulfanyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-(1-Phenylethylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with phenylethylsulfanyl reagents. One common method includes the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of various pyrimidine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-Phenylethylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Phenylethylsulfanyl)pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Phenylethylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(1-Phenylethylsulfanyl)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(2-Thienyl)pyrimidine: Known for its antimicrobial properties.
2-(4-Chlorophenyl)pyrimidine: Studied for its anticancer activities.
2-(1-Piperazinyl)pyrimidine: Explored for its potential as an antidepressant.
What sets this compound apart is its unique phenylethylsulfanyl group, which can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1-phenylethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-10(11-6-3-2-4-7-11)15-12-13-8-5-9-14-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUUVTVAVKTXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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